2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Overview
Description
2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide likely involves multiple steps, including:
Bromination: Introduction of a bromine atom to an aniline derivative.
Methylsulfonylation: Addition of a methylsulfonyl group to the brominated aniline.
Acetamide Formation: Coupling of the modified aniline with a methoxyphenyl acetamide derivative.
Industrial Production Methods
Industrial production methods would typically involve optimizing reaction conditions for large-scale synthesis, such as:
Temperature and Pressure Control: Ensuring optimal reaction conditions to maximize yield and purity.
Catalysts and Reagents: Using specific catalysts and reagents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group or other functional groups.
Reduction: Reduction of the bromine atom or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions involving the bromine atom or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
Scientific Research Applications
2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application and target. For example:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It could modulate biochemical pathways, leading to desired effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromoanilino)-N-[(2-methoxyphenyl)methyl]acetamide
- 2-(N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Uniqueness
The presence of both the bromine atom and the methylsulfonyl group in 2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-24-16-10-6-3-7-13(16)11-19-17(21)12-20(25(2,22)23)15-9-5-4-8-14(15)18/h3-10H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHYIXVBSJZGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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